molecular formula C31H45N3O21 B1494102 Gal|A(1-3)[Neu5Ac|A(2-6)]GalNAc-|A-pNP CAS No. 1984814-42-7

Gal|A(1-3)[Neu5Ac|A(2-6)]GalNAc-|A-pNP

Cat. No.: B1494102
CAS No.: 1984814-42-7
M. Wt: 795.7 g/mol
InChI Key: OQZSJFGKSKBLDR-CHTWOQIVSA-N
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Description

The compound Gal|A(1-3)[Neu5Ac|A(2-6)]GalNAc-|A-pNP is a complex carbohydrate derivative. It consists of a galactose (Gal) unit linked to a N-acetylneuraminic acid (Neu5Ac) and N-acetylgalactosamine (GalNAc) unit, which is further linked to a para-nitrophenyl (pNP) group. This compound is significant in the study of glycosylation processes and has applications in various fields including biochemistry, molecular biology, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gal|A(1-3)[Neu5Ac|A(2-6)]GalNAc-|A-pNP typically involves multiple steps of glycosylation reactions. The process begins with the protection of hydroxyl groups on the monosaccharide units to prevent unwanted reactions. The protected monosaccharides are then activated using glycosyl donors and acceptors under specific conditions to form glycosidic bonds. Common reagents used in these reactions include trichloroacetimidates, thioglycosides, and glycosyl halides .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated glycan assembly techniques. These methods employ solid-phase synthesis where monosaccharide units are sequentially added to a growing glycan chain attached to a solid support. This approach allows for high-throughput production of complex glycans with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Gal|A(1-3)[Neu5Ac|A(2-6)]GalNAc-|A-pNP: undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Gal|A(1-3)[Neu5Ac|A(2-6)]GalNAc-|A-pNP: has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study glycosylation reactions and carbohydrate chemistry.

    Biology: Employed in the study of cell surface glycan interactions and glycan-mediated cellular processes.

    Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in targeting specific glycan receptors.

    Industry: Utilized in the development of glycan-based biosensors and diagnostic tools.

Mechanism of Action

The mechanism of action of Gal|A(1-3)[Neu5Ac|A(2-6)]GalNAc-|A-pNP involves its interaction with specific glycan-binding proteins or receptors. The compound mimics natural glycans found on cell surfaces, allowing it to bind to lectins, antibodies, or other glycan-recognizing molecules. This binding can trigger various cellular responses or inhibit specific biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • Gal|A(1-3)[Neu5Ac|A(2-6)]GalNAc-|A-pNP
  • This compound
  • Neu5Ac-α-(2,6)-Gal-β-(1-4)-GlcNAc

Uniqueness

This compound: is unique due to its specific glycosidic linkages and the presence of the para-nitrophenyl group, which provides a chromogenic handle for detection and quantification in biochemical assays. This makes it particularly useful in studying glycan interactions and enzymatic activities .

Properties

IUPAC Name

(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4R,5R,6S)-5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H45N3O21/c1-11(37)32-19-15(39)7-31(30(46)47,55-27(19)21(41)16(40)8-35)50-10-18-23(43)26(54-29-25(45)24(44)22(42)17(9-36)52-29)20(33-12(2)38)28(53-18)51-14-5-3-13(4-6-14)34(48)49/h3-6,15-29,35-36,39-45H,7-10H2,1-2H3,(H,32,37)(H,33,38)(H,46,47)/t15-,16+,17+,18+,19+,20+,21+,22-,23-,24-,25+,26+,27+,28+,29-,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZSJFGKSKBLDR-CHTWOQIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)OC4C(C(C(C(O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H45N3O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

795.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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